molecular formula C16H13NO2S B13866630 5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde

5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13866630
M. Wt: 283.3 g/mol
InChI Key: PBMXJULVSQSJBF-UHFFFAOYSA-N
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Description

5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the thienopyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 5-Ethyl-4-hydroxy-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde.

    Substitution: 5-Ethyl-4-oxo-7-(nitrophenyl)thieno[3,2-c]pyridine-2-carbaldehyde.

Scientific Research Applications

5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as kinases. The thienopyridine core can mimic ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a ketone functional group. This combination of features makes it a versatile intermediate for the synthesis of various biologically active compounds and materials with unique properties.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5-ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C16H13NO2S/c1-2-17-9-14(11-6-4-3-5-7-11)15-13(16(17)19)8-12(10-18)20-15/h3-10H,2H2,1H3

InChI Key

PBMXJULVSQSJBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C=O)C3=CC=CC=C3

Origin of Product

United States

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